molecular formula C8H7FN2O4 B8705866 2-Fluoro-4-(methylamino)-5-nitrobenzoic acid

2-Fluoro-4-(methylamino)-5-nitrobenzoic acid

Cat. No.: B8705866
M. Wt: 214.15 g/mol
InChI Key: YHFHVOIPFPUJKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-(methylamino)-5-nitrobenzoic acid is a useful research compound. Its molecular formula is C8H7FN2O4 and its molecular weight is 214.15 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H7FN2O4

Molecular Weight

214.15 g/mol

IUPAC Name

2-fluoro-4-(methylamino)-5-nitrobenzoic acid

InChI

InChI=1S/C8H7FN2O4/c1-10-6-3-5(9)4(8(12)13)2-7(6)11(14)15/h2-3,10H,1H3,(H,12,13)

InChI Key

YHFHVOIPFPUJKO-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C(=C1)F)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Fluoro-4-methylamino-5-nitro-benzoic acid (750 mg) was prepared by following General Procedure A starting from 2,4-difluoro-5-nitro-benzoic acid (1.0 g) and methylamine (2 M in THF, 2.46 mL) in THF.
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1 g
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2.46 mL
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Synthesis routes and methods II

Procedure details

2-Fluoro-4-methylamino-5-nitro-benzoic acid (375 mg) was prepared by following General Procedure A starting from 2,4-difluoro-5-nitro-benzoic acid methyl ester (440 mg) and methylamine (2 M in THF, 1.01 mL) in DMF.
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440 mg
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Synthesis routes and methods III

Procedure details

Methylamine (13.5 mL, 40% in water) is added to an ice-cooled mixture of 2,4-difluoro-5-nitro-benzoic acid (10.0 g, 49 mmol) in water (100 mL) and it is stirred for 30 min at rt. The mixture is acidified with 6N aq. HCl-solution and the precipitate is filtered, washed with water and dried at 60° C. The crude material was recrystallized from MeOH. The final product was slightly contaminated by its regioisomer 4-fluoro-2-methylamino-5-nitro-benzoic acid.
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13.5 mL
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10 g
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100 mL
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.